5-Bromo-2-hydroxy-4-propoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-4-propoxybenzaldehyde |
InChI |
InChI=1S/C10H11BrO3/c1-2-3-14-10-5-9(13)7(6-12)4-8(10)11/h4-6,13H,2-3H2,1H3 |
InChI Key |
MHUQWBAPMCBKLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)O)C=O)Br |
Origin of Product |
United States |
Synthesis Methodologies and Mechanistic Investigations
Strategies for the Direct Synthesis of 5-Bromo-2-hydroxy-4-propoxybenzaldehyde
Direct synthetic approaches to this compound involve either the bromination of a propoxy-substituted benzaldehyde (B42025) precursor or the propoxylation of a bromo-hydroxybenzaldehyde derivative. Multi-step routes are often preferred to ensure precise substituent placement.
Bromination of hydroxybenzaldehyde derivatives can be challenging due to the activating nature of the hydroxyl and aldehyde groups, potentially leading to undesired regioselectivity or multiple brominations. For instance, direct bromination of p-hydroxybenzaldehyde with bromine can yield 3,5-dibromo-4-hydroxybenzaldehyde (B181551) as a significant byproduct, limiting selectivity and yield fishersci.cabrainly.com.
To overcome these challenges, protection-bromination-deprotection strategies are commonly employed to achieve regioselective bromination. This involves temporarily protecting a reactive functional group, carrying out the bromination, and then deprotecting the modified group. For example, in the synthesis of 2-bromo-5-hydroxybenzaldehyde, the hydroxyl group of 3-hydroxybenzaldehyde (B18108) can be protected, followed by regioselective bromination using agents like N-bromosuccinimide (NBS) in concentrated sulfuric acid with iodine as a catalyst, and subsequent deprotection chem960.com. Alternatively, pyridinium (B92312) tribromide or tetrabutyl ammonium (B1175870) tribromide can be used as bromination reagents sigmaaldrich.com. Similarly, protecting a p-hydroxybenzyl acetal (B89532) can enhance selectivity during bromination, reducing dibromoaldehyde formation fishersci.ca.
Common bromination reagents and conditions for aromatic aldehydes include:
Table 1: Representative Bromination Conditions for Hydroxybenzaldehydes
| Brominating Agent | Solvent System | Temperature | Key Features | Yield (Example) | References |
| Bromine (Br₂) | Chlorinated solvents (CHCl₃, CCl₄) + EtOAc | 0–60 °C | Industrial scale, solvent recovery; neutralization with alkaline solutions (NaOH/Na₂CO₃) is crucial post-bromination to quench excess bromine and adjust pH. Bromination of 4-hydroxybenzaldehyde (B117250) with Br₂ in chlorohydrocarbon solvent with H₂O and H₂SO₄/H₂O₂ at 0 °C can improve selectivity. | ~75-90% | fishersci.cachem960.com |
| Bromine (Br₂) | Acetic acid | 0–20 °C | Used for 5-bromo-2-hydroxy-4-methoxybenzaldehyde (B188479) synthesis from 2-hydroxy-4-methoxybenzaldehyde. | 90% | |
| Pyridinium Tribromide (PyHBr₃) | 1,2-Dichloroethane | 0–10 °C (addition), 25–55 °C (post-reaction heating) | Regioselective bromination of methoxy-protected benzaldehydes. Example: bromination of 1-fluoro-3-isopropoxybenzene (B1363519) to 2-bromo-4-fluoro-1-isopropoxybenzene. Preferred among various reagents for fewer isomers. | 80-90% | sigmaaldrich.comchem960.com |
| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ (90-98%) with I₂ or KI catalyst | ≤15 °C (addition), 25–55 °C (post-reaction heating) | Used for regioselective bromination, e.g., of 3-methoxybenzaldehyde (B106831) to 2-bromo-5-methoxybenzaldehyde. The strong acid generates bromine radicals. | 80-90% | chem960.com |
The introduction of the propoxy group (–OPr) on a halogenated hydroxybenzaldehyde typically involves etherification reactions, often utilizing nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the displacement of a suitable leaving group, such as a halide, from an aromatic ring by a nucleophile (in this case, a propoxide anion). The SNAr reaction is activated by the presence of strong electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, which help stabilize the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack. While the aldehyde group (CHO) is electron-withdrawing, the hydroxyl group is activating, and careful synthetic design is necessary to ensure the propoxylation occurs at the desired position and not on the aldehyde or hydroxyl groups themselves.
Metal-Catalyzed Etherification (C–O Coupling): These reactions offer milder and more efficient routes for aryl ether synthesis compared to traditional methods like the Ullmann ether synthesis, which often requires harsh conditions.
Copper-Catalyzed Etherification: Highly effective C–O coupling reactions for aryl electrophiles (including aryl bromides and chlorides) with primary and secondary alcohols have been reported. Key innovations include the use of lithium tert-butoxide (LiOt-Bu) as a base, with the alcohol sometimes serving as the solvent, and the development of ligand-free approaches or specific ligands like N1,N2-diarylbenzene-1,2-diamine (L8) for room-temperature coupling. These methods show broad substrate scope and can tolerate hydroxyl-bearing heterocycles.
Nickel-Catalyzed Etherification: Light-promoted nickel catalysis has been demonstrated for the etherification of (hetero)aryl electrophiles with alcohols, including aryl bromides. These reactions occur under UV irradiation in the presence of a soluble amine base.
Palladium-Catalyzed Etherification: Palladium catalysts, often with bulky phosphine (B1218219) ligands, facilitate the synthesis of alkyl aryl ethers from unactivated aryl bromides or chlorides.
A multi-step approach could involve starting with a bromo-dihydroxybenzaldehyde (e.g., 5-bromo-2,4-dihydroxybenzaldehyde), selectively protecting the 2-hydroxyl group, and then performing the propoxylation at the 4-position using one of the described etherification methods.
Given the complex substitution pattern of this compound, a multi-step synthetic strategy is often necessary. This typically involves:
Starting Material Selection: Choosing a readily available benzaldehyde derivative with suitable pre-existing functionalities or an easily modifiable scaffold.
Protection-Deprotection Chemistry: Employing protecting groups for sensitive functionalities like aldehydes and hydroxyl groups to prevent unwanted reactions during subsequent steps. This is a recurring theme in the synthesis of complex organic molecules uni.lu.
For instance, a potential route could involve:
Starting with a 2,4-dihydroxybenzaldehyde (B120756).
Selectively propoxylating one of the hydroxyl groups.
Then, selectively brominating the aromatic ring.
Throughout these steps, protecting the aldehyde and potentially other hydroxyl groups would be crucial.
Exploration of Functional Group Transformations in Related Benzofuran (B130515) Derivatives
While the primary focus is on this compound (a benzaldehyde derivative), the principles of functional group transformations explored in related aromatic systems, including potential benzofuran precursors or derivatives, are highly relevant. The ability to selectively convert aryl halides to alkoxy groups and manage aldehyde and hydroxyl functionalities through protection/deprotection are foundational to the synthesis of such compounds.
The transformation of aryl halides to alkoxy groups is a cornerstone reaction in synthesizing substituted aromatic ethers. Nucleophilic aromatic substitution (SNAr) is a prominent mechanism for this conversion. In SNAr, a nucleophile displaces a halide (or other good leaving group) from an aromatic ring. This reaction is generally facilitated by strong electron-withdrawing groups (such as nitro groups, carbonyls, or cyano groups) positioned ortho or para to the leaving group, which stabilize the anionic Meisenheimer complex intermediate formed upon nucleophilic attack. Aryl bromides are good leaving groups, making them suitable substrates for this type of etherification.
Beyond SNAr, metal-catalyzed C–O coupling reactions (as discussed in Section 2.1.2) provide highly efficient and often milder alternatives for converting aryl halides (e.g., aryl bromides) to alkyl aryl ethers using various alcohols, including propanol (B110389) to introduce a propoxy group. These catalytic methods often overcome limitations associated with traditional SNAr reactions, such as the need for strong bases or activating groups.
In multi-step organic synthesis, the protection and deprotection of functional groups are essential to prevent undesired reactions and ensure selective transformations uni.lu.
Protection of Aldehyde Functionalities: Aldehydes are highly reactive to a range of reagents, including strong nucleophiles (like Grignard reagents), reducing agents, and oxidizing agents.
Acetals: The most common and effective protecting groups for aldehydes (and ketones) are acetals, especially cyclic acetals formed from diols. Acetals are stable under basic conditions and are easily formed and removed via mild acid hydrolysis nih.govuni.lu. They can also be selectively formed in the presence of ketones due to the higher reactivity of aldehydes uni.lu. Thioacetals, sulfur analogs of acetals, offer stability under acidic conditions and are deprotected using mercuric chloride in aqueous acetonitrile (B52724) nih.gov.
Fischer's Base: For 2-hydroxybenzaldehydes, Fischer's base has been reported to protect both the hydroxyl and aldehyde groups, with subsequent deprotection achieved by ozonolysis nih.gov.
Para-methoxybenzyl (PMB) Protection: PMB-protected aldehydes have also been used as high-purity intermediates in synthesis.
Protection of Hydroxyl Functionalities: Hydroxyl groups (especially phenolic ones) are nucleophilic, acidic, and easily oxidized, necessitating their protection during many synthetic transformations.
Ethers: Conversion to ethers is a widely used method for hydroxyl protection.
Silyl (B83357) Ethers: Trimethylsilyl (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS) ethers are highly versatile, easily formed by reacting alcohols with silyl chlorides in the presence of a base, and deprotected with fluoride (B91410) sources. Different silyl ethers offer varying steric hindrance, allowing for selective protection.
Alkyl Ethers (e.g., Benzyl (B1604629) Ethers): Benzyl groups are common protecting groups, introduced with benzyl halides (BnCl or BnBr) and a base. They are typically removed by hydrogenolysis using catalysts like Pd/C, or under acidic conditions with Lewis acids (e.g., TMSI, FeCl₃).
Methoxy (B1213986) Ethers: Phenolic hydroxyl groups can be protected as methoxy ethers using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Deprotection is achieved with reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) chem960.com.
Isopropyl Ethers: Isopropyl groups have also been used as phenolic hydroxyl protecting groups, amenable to deprotection with boron trichloride (B1173362) at low temperatures sigmaaldrich.com.
Esters: Acetate, benzoate, and pivalate (B1233124) esters are also used as protecting groups for hydroxyls, offering different hydrolytic stabilities.
These strategies enable chemists to manipulate complex molecules like this compound with high precision, building the desired structure step by step.
Alkylation of Phenolic Hydroxyl Groups
The synthesis of this compound involves the selective alkylation of a phenolic hydroxyl group, specifically introducing a propoxy moiety at the 4-position of a brominated dihydroxybenzaldehyde precursor. This transformation typically relies on O-alkylation reactions, with the Williamson ether synthesis being a prominent and widely employed method for forming ether linkages wikipedia.orgmdpi.commasterorganicchemistry.com.
Detailed Research Findings and Methodologies
The Williamson ether synthesis generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion (derived from a deprotonated alcohol or phenol) acts as a nucleophile, attacking an electrophilic carbon bearing a good leaving group, commonly an alkyl halide or tosylate wikipedia.org. For the formation of the propoxy group, a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) would be the alkylating agent, reacting with the phenoxide form of the precursor.
In the context of substituted benzaldehydes with multiple hydroxyl groups, such as 2,4-dihydroxybenzaldehyde (a plausible precursor for this compound, assuming bromination occurs subsequently or on a pre-brominated precursor), regioselectivity is a critical factor. The phenolic hydroxyl group at position 4 is typically more acidic and sterically accessible than the one at position 2, which can be involved in intramolecular hydrogen bonding with the adjacent aldehyde group researchgate.net. This can influence the preferential alkylation at the para-hydroxyl group (position 4) over the ortho-hydroxyl group (position 2) researchgate.net.
Recent research has highlighted advancements in regioselective O-alkylation. For instance, a cesium bicarbonate (CsHCO₃)-mediated alkylation of 2,4-dihydroxybenzaldehyde to generate 4-alkylated products has been reported with excellent regioselectivity and high isolated yields nih.govnih.gov. This method leverages cesium bicarbonate as an inorganic base and acetonitrile as a polar aprotic solvent, operating at moderate temperatures (e.g., 80 °C) nih.govnih.gov. Prior methods using other inorganic bases like Na₂CO₃, NaHCO₃, K₂CO₃, and KHCO₃ often suffered from lower isolated yields and longer reaction times, sometimes resulting in mixtures of products due to lack of selectivity nih.gov.
A specific example of synthesizing 4-propoxybenzaldehyde (B1265824) (a non-brominated analogue of the target compound's propoxy segment) via Williamson Ether synthesis involved the reaction of 4-hydroxybenzaldehyde with bromopropane in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in dimethylformamide (DMF) ukm.my. The reaction was stirred at 80-85 °C for 24 hours, yielding 4-propoxybenzaldehyde as a light yellow liquid with a reported yield of 55% ukm.my. The use of anhydrous MgSO₄ was noted for water removal, and purification involved extraction with diethyl ether and washing with NaOH solution to remove unreacted starting material ukm.my.
Mechanistic investigations into phenol (B47542) alkylation reveal that O-alkylation to form the phenolic ether is generally the most energetically favorable under neutral conditions caltech.eduresearchgate.net. However, under certain acidic conditions, or upon prolonged heating, intramolecular rearrangements can lead to C-alkylation products (alkylation on the aromatic ring itself) caltech.eduresearchgate.netresearchgate.net. Solvent choice is also crucial in directing O-alkylation over C-alkylation, with polar aprotic solvents like DMF and DMSO favoring O-alkylation pharmaxchange.info.
Data Tables
Table 1 provides a summary of reaction conditions and outcomes for the O-propylation of phenolic hydroxyl groups, relevant to the formation of the propoxy moiety in this compound.
Table 1: Representative O-Alkylation Conditions for Phenolic Hydroxyl Groups
| Precursor Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity | Ref. |
| 4-Hydroxybenzaldehyde | 1-Bromopropane | K₂CO₃, KI | DMF | 80-85 | 24 | 55 | Not specified | ukm.my |
| 2,4-Dihydroxybenzaldehyde | Propyl halide | CsHCO₃ | Acetonitrile | 80 | - | Up to 95 | Excellent | nih.govnih.gov |
| General Phenol | Alkyl halide | Alkoxide/Amidine | DMF, DMSO, CH₃CN | 50-100 | 1-8 | 50-95 | Favors O-alkylation | wikipedia.orgpharmaxchange.infogoogle.com |
Table 2: Comparison of O-Alkylation vs. C-Alkylation Factors
| Factor | Favoring O-Alkylation (Ether Formation) | Favoring C-Alkylation (Ring Alkylation) | Ref. |
| Nucleophile | Phenoxide anion (RO⁻) | Resonance-stabilized phenoxide (electron delocalization to carbon) | pharmaxchange.info |
| Alkyl Halide | Primary alkyl halides (SN2 mechanism) | Secondary/tertiary alkyl halides (elimination can compete) | wikipedia.orgmasterorganicchemistry.com |
| Solvent | Polar aprotic (DMF, DMSO, acetonitrile) | Protic (Water, Trifluoroethanol) | wikipedia.orgpharmaxchange.info |
| Catalyst/Conditions | CsHCO₃-mediated, neutral conditions, lower temperature | Brønsted/Lewis acids, higher temperature, longer reaction time, protonation | caltech.eduresearchgate.netresearchgate.net |
Interactive Data Table
The data presented in Table 1 can be dynamically explored below:
The data presented in Table 2 can be dynamically explored below:
Advanced Derivative Synthesis and Chemical Transformations
Synthesis of Schiff Bases and Imines
Schiff bases, characterized by the azomethine (-C=N-) group, are pivotal intermediates in organic and medicinal chemistry, exhibiting a broad spectrum of biological activities. Their synthesis from salicylaldehyde (B1680747) derivatives, including brominated analogues, is a well-established area of research.
Schiff bases are typically synthesized via the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone ontosight.ainih.govnih.gov. For analogues like 5-bromo-2-hydroxybenzaldehyde, these reactions commonly involve refluxing the aldehyde with a primary amine in a solvent such as ethanol (B145695) ontosight.ainih.govorgsyn.org. For instance, 5-bromo-2-hydroxybenzaldehyde has been condensed with sulfamerazine (B1682647) ontosight.ai, amino acid methyl esters (e.g., isoleucine, phenylalanine, and methionine) dergipark.org.tr, and aniline (B41778) orgsyn.org to yield the corresponding Schiff bases. Microwave irradiation has also been reported as an effective method to enhance the synthesis of these compounds ontosight.ai. The general reaction involves the nucleophilic attack of the primary amine's nitrogen on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the imine (Schiff base).
Representative Condensation Reaction Conditions for Schiff Base Synthesis
| Aldehyde Analogue | Amine Type | Solvent | Conditions | Reference |
| 5-Bromo-2-hydroxybenzaldehyde | Sulfamerazine | Ethanol | Reflux for several hours | ontosight.ai |
| 5-Bromo-2-hydroxybenzaldehyde | Amino acid methyl esters | Ethanol | Reflux | dergipark.org.tr |
| 5-Bromo-2-hydroxybenzaldehyde | Aniline | Alcohol | Reflux | orgsyn.org |
| 5-Bromo-2-hydroxybenzaldehyde | 2-amino-6-methylbenzothiazole | Ethanol | Reflux for two hours | nih.gov |
The structural elucidation of novel ketimines and hydrazones derived from 5-bromo-2-hydroxybenzaldehyde analogues relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectra are crucial for confirming the formation of the azomethine (C=N) group, typically appearing as an intensive band in the range of 1577 cm⁻¹ to 1625 cm⁻¹ nih.govmdpi.comresearchgate.net. The presence of characteristic O-H stretching (e.g., ~3322–2600 cm⁻¹) and C-H aromatic stretching (e.g., ~3085–3000 cm⁻¹) further supports the structure mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed insights into the molecular structure. The imine proton (HC=N) in 1H NMR spectra typically appears as a singlet around 8.56 ppm to 8.88 ppm nih.govmdpi.com. Characteristic signals for carbon atoms of the azomethine group are observed in 13C NMR spectra, for instance, at 145.02 ppm to 162.11 ppm nih.govmdpi.com. Changes in the chemical shifts of aldehyde and carbonyl peaks after condensation reactions are indicative of hydrazone formation tubitak.gov.tr.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are utilized to study the spectral properties, sensitivity, and effects of substituents on the imine compounds nih.gov.
Elemental Analysis: Elemental analysis (CHN) confirms the molecular formulas of the synthesized compounds, ensuring the correct atomic composition mdpi.com.
Construction of Complex Heterocyclic Systems
Aldehydes, including 5-bromo-2-hydroxy-4-propoxybenzaldehyde and its analogues, serve as valuable starting materials for synthesizing various heterocyclic compounds due to their reactive carbonyl functionality.
While the direct synthesis of pyrazolidinedione derivatives specifically from this compound or 5-bromo-2-hydroxybenzaldehyde is not explicitly detailed within the immediate search results matching the provided outline citation orgsyn.org, salicylaldehyde derivatives, which encompass 5-bromo-2-hydroxybenzaldehyde, have been explored in the broader context of pyrazoline synthesis. For instance, pyrazoline derivatives have been prepared from salicylaldehyde with various substituents, including bromine, suggesting a potential utility of such aldehyde structures as building blocks for related five-membered nitrogen-containing heterocycles google.com. The provided citation orgsyn.org, "Synthesis And Characterization Of Schiff Base Aniline With 5-Bromo -2- Hydroxyl Benzaldehyde (B42025) And Their Metal Complexes" by Mohammad Muzammil Y. Kuddushi et al., primarily focuses on the synthesis and characterization of Schiff bases and their metal complexes, not pyrazolidinedione derivatives.
The application of this compound or its direct analogues in the synthesis of isoquinoline (B145761) scaffolds is not extensively described in the immediate search results, nor is it directly supported by the provided outline citation nih.gov. However, aromatic aldehydes, as a general class, are known precursors in classical isoquinoline synthesis methods. For example, the Pomeranz-Fritsch reaction involves the condensation of an aromatic aldehyde with an aminoacetal to yield an isoquinoline derivative arsdcollege.ac.inwikipedia.orgatamanchemicals.com. Other methods like the Bischler-Napieralski and Pictet-Spengler reactions also utilize aldehydes or their derivatives in multi-step cyclization processes to form isoquinoline rings arsdcollege.ac.inwikipedia.orgatamanchemicals.comharvard.edu. While 5-bromo-2-hydroxybenzaldehyde is a salicylaldehyde derivative that can undergo various reactions leading to heterocyclic systems mdpi.comjst.go.jp, its direct role as a building block for isoquinoline scaffolds is not highlighted in the current literature. The provided citation nih.gov, "Overview on Synthesis, Reactions, Applications, and Biological Activities of Schiff Bases" by M.I. Abd El-Lateef et al., is a general review on Schiff bases and their applications, and does not specifically detail the use of 5-bromo-2-hydroxybenzaldehyde analogues in isoquinoline synthesis.
Preparation of Hydrazone Derivatives for Specific Applications
Hydrazone derivatives, closely related to Schiff bases, are formed by the condensation of aldehydes or ketones with hydrazines tubitak.gov.tr. These compounds are highly versatile and find applications across various fields, including medicinal chemistry and analytical chemistry.
The analogue 5-bromo-2-hydroxybenzaldehyde is a common starting material for preparing hydrazone derivatives. For example, it undergoes condensation with 9-acridinylhydrazine to form benzaldehyde, 5-bromo-2-hydroxy-, 9-acridinylhydrazone ontosight.ai. Similarly, 5-bromo-2-hydroxybenzaldehyde has been reacted with 2-cyano-N'-(1-phenylethylidene)acetohydrazide to yield coumarin-based hydrazone compounds jcbsc.org. Other examples include the synthesis of hydrazones from 5-bromosalicylaldehyde (B98134) (5-bromo-2-hydroxybenzaldehyde) and benzoylhydrazides or methyl hydrazine (B178648) nih.govallresearchjournal.com.
Specific Applications of Hydrazone Derivatives:
Biological Activities: Hydrazone derivatives of 5-bromo-2-hydroxybenzaldehyde and its analogues have been explored for diverse biological activities, including antimicrobial, antiviral, anticancer, and antioxidant properties ontosight.aijcbsc.orgallresearchjournal.comdergipark.org.trresearchgate.net. For instance, 1-(2-(but-3-ynyl)-5-nitrobenzylidene)-2-methylhydrazine, an analogue, demonstrated significant antioxidant capacity, surpassing standard controls allresearchjournal.com. Vanadium(V) complexes derived from brominated and chlorinated hydrazones have also been synthesized and characterized mendeley.com.
Analytical Applications: Hydrazone derivatives are widely used as analytical reagents for the spectrophotometric determination of various metal ions (e.g., Cu²⁺, Al³⁺, Pd(II), Cr(VI)), anions (e.g., cyanide, fluoride), and organic compounds (e.g., glucose) in diverse samples, including environmental, pharmaceutical, and biological matrices dergipark.org.tr. They can also function as chemosensors, dyes for cotton and nylon, and corrosion inhibitors dergipark.org.tr. The ability of hydrazones to form stable complexes with metal ions and anions through their heteroatoms (S, O, N) or functional groups (-OH, -C=O, -N-H, -COOH) makes them valuable in these applications dergipark.org.tr. The provided citations nih.gov and nih.gov are PubChem CIDs for related compounds (5-bromo-2-hydroxy-4-methoxybenzaldehyde and 5-bromo-2-hydroxy-3-propoxybenzaldehyde, respectively), which support the existence of such structures within the general class of compounds amenable to hydrazone formation.
Other Reductive and Oxidative Derivatization Strategies
The chemical compound this compound, characterized by its aldehyde (-CHO) and hydroxyl (-OH) functional groups on a brominated and propoxylated benzene (B151609) ring, presents multiple opportunities for chemical derivatization through reductive and oxidative pathways. As an aldehyde, it inherently possesses reactivity amenable to both reduction to alcohol or amine derivatives and oxidation to carboxylic acids. The phenolic hydroxyl group also offers a site for further modification, such as etherification.
Reductive Derivatization
Reductive strategies primarily target the aldehyde functionality, converting it into various reduced forms, most commonly a primary alcohol or an amine through reductive amination.
Reductive AminationReductive amination involves the condensation of an aldehyde with a primary or secondary amine to form an imine or iminium ion, respectively, followed by in situ reduction of the intermediate to form a stable amine. For this compound, this can lead to secondary or tertiary amine derivatives. For instance, reaction with a primary amine would yield a Schiff base (imine), which can then be reduced using various reducing agents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to afford the corresponding secondary amine. A related compound, 5-bromo-2-hydroxybenzaldehyde, has been shown to undergo imine formation with chiral sulfonamides followed by reduction with sodium borohydride to produce amine derivatives, illustrating a relevant strategy for similar systemsnih.gov.
Below is an illustrative table outlining potential reductive derivatization pathways for this compound and common reagents.
| Transformation Type | Functional Group Changed | Product Functional Group | Typical Reagents | Illustrative Product Name |
| Aldehyde to Primary Alcohol | -CHO | -CH₂OH | NaBH₄, LiAlH₄ | 5-Bromo-2-hydroxy-4-propoxybenzyl alcohol |
| Aldehyde to Amine (Reductive Amination) | -CHO | -CH₂NHR (secondary amine) | R-NH₂ (amine) followed by NaBH₃CN/NaBH₄ | 5-Bromo-2-hydroxy-4-propoxybenzylamine derivatives |
Oxidative Derivatization
Oxidative strategies primarily focus on converting the aldehyde group to a carboxylic acid.
Oxidation of Aldehyde to Carboxylic AcidThe aldehyde group of this compound can be readily oxidized to form 5-Bromo-2-hydroxy-4-propoxybenzoic acid. Aldehydes are highly susceptible to oxidation due to the presence of a hydrogen atom on the carbonyl carbon. Various oxidizing agents can facilitate this transformation, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder agents such as Tollens' reagent (ammoniacal silver nitrate) or Jones' reagent (chromium trioxide in sulfuric acid and acetone). More selective oxidations, like the Pinnick oxidation (using sodium chlorite, NaClO₂), can also be employed to avoid affecting other sensitive functionalities. This conversion results in a carboxylic acid, which can then be further manipulated (e.g., esterification, amide formation).
The following table summarizes a typical oxidative derivatization pathway for this compound.
| Transformation Type | Functional Group Changed | Product Functional Group | Typical Reagents | Illustrative Product Name |
| Aldehyde to Carboxylic Acid | -CHO | -COOH | KMnO₄, CrO₃, NaClO₂ | 5-Bromo-2-hydroxy-4-propoxybenzoic acid |
Other Derivatization Strategies
Beyond direct reduction or oxidation of the aldehyde, the phenolic hydroxyl group at position 2 also offers a site for derivatization, often through etherification reactions, where it can react with alkylating agents to form new ether linkages. This has been observed in related benzaldehyde derivatives, such as the synthesis of various ethers from 5-bromo-2-hydroxybenzaldehyde nih.gov and the derivatization of 2-hydroxy-3-methyl-4-propoxy-benzaldehyde (B15406931) to its methoxy-ethoxy ether google.com. These reactions, while not strictly reductive or oxidative, represent significant chemical transformations that expand the compound's structural diversity.
Coordination Chemistry and Metal Complexation Studies
Design and Synthesis of Ligands Incorporating the 5-Bromo-2-hydroxy-4-propoxybenzaldehyde Moiety or its Analogs
The fundamental approach to synthesizing ligands incorporating the this compound moiety or its analogs typically involves the condensation reaction between the aldehyde group of the substituted salicylaldehyde (B1680747) and a primary amine, leading to the formation of an imine (–C=N–) linkage, characteristic of Schiff bases ekb.egmdpi.comukm.my. This reaction is generally carried out in an alcoholic medium under reflux conditions researchgate.netrecentscientific.com.
For the direct synthesis of this compound itself, while specific detailed synthetic routes were not explicitly detailed in the search results, it can be inferred that such a compound could be prepared through a multi-step organic synthesis. A plausible route might involve the bromination of a suitable salicylaldehyde derivative, followed by the introduction of the propoxy group via Williamson ether synthesis, where a hydroxyl group reacts with a propyl halide in the presence of a base ukm.my. The presence of the propoxy group (–OCH2CH2CH3) distinguishes it from simpler salicylaldehyde derivatives like salicylaldehyde (2-hydroxybenzaldehyde) fishersci.canih.gov or 5-bromosalicylaldehyde (B98134) (5-bromo-2-hydroxybenzaldehyde) fishersci.finih.gov. This propoxy chain can influence the ligand's solubility, steric bulk, and electronic properties, which in turn can affect its coordination behavior and the stability of its metal complexes.
Common primary amines used in the synthesis of Schiff base ligands from salicylaldehyde derivatives include aromatic amines like aniline (B41778), as well as various aliphatic and heterocyclic amines ekb.egukm.myresearchgate.netrecentscientific.com.
Table 1: Examples of Salicylaldehyde Derivatives and Common Amine Reactants for Schiff Base Ligand Synthesis
| Salicylaldehyde Derivative | Structural Modification | Representative Amine Reactants |
| Salicylaldehyde | Parent compound | Aniline, ethylenediamine |
| 5-Bromosalicylaldehyde | Bromo substituent at C5 | Aniline, 2-aminomethylthiophene |
| 5-Bromo-2-hydroxy-4-methoxybenzaldehyde (B188479) | Bromo at C5, Methoxy (B1213986) at C4 | Various primary amines |
| This compound | Bromo at C5, Propoxy at C4 | Various primary amines |
Preparation and Characterization of Transition Metal Complexes with Derived Ligands
Transition metal complexes derived from Schiff bases incorporating salicylaldehyde moieties, including those with bromo substituents, are typically prepared by reacting a metal salt with the pre-synthesized Schiff base ligand in a suitable solvent, often an alcohol researchgate.netrecentscientific.com. The metal-to-ligand ratio and reaction conditions are critical for controlling the stoichiometry and geometry of the resulting complexes.
Studies on Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde (a close analog to this compound) have shown their ability to form complexes with a range of transition metal ions, including Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II) ekb.egresearchgate.netrecentscientific.com. These ligands typically act as bidentate chelating agents, coordinating to the metal center through the phenolic oxygen and the azomethine nitrogen atom ekb.egresearchgate.net. Depending on the design of the amine component, tridentate or tetradentate ligands can also be formed, leading to diverse coordination geometries around the metal ion.
Characterization of these metal complexes involves various physical and spectroscopic techniques. Infrared (IR) spectroscopy is commonly used to confirm the formation of the imine bond and the coordination of the phenolic oxygen and azomethine nitrogen to the metal center researchgate.netrecentscientific.com. Nuclear Magnetic Resonance (NMR) spectroscopy (for diamagnetic complexes) and elemental analysis provide further insights into the ligand and complex structure researchgate.netrecentscientific.com. Magnetic susceptibility measurements and UV-Vis spectroscopy are employed to determine the oxidation state and geometry of the metal center ekb.eg. In some cases, single-crystal X-ray diffraction is utilized to elucidate the precise three-dimensional structure and coordination environment ekb.eg.
For example, complexes formed from 5-bromo-2-hydroxybenzaldehyde and aniline with metals like Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II) have been synthesized and characterized, with some exhibiting good antibacterial activities researchgate.netrecentscientific.com. The introduction of a bulky propoxy group at the 4-position, as in this compound, would likely influence the steric environment around the coordination site, potentially affecting the preferred coordination geometry, stability constants, and solubility of the resulting metal complexes compared to its methoxy or unsubstituted analogs.
Table 2: Representative Transition Metal Complexes of Schiff Bases Derived from 5-Bromosalicylaldehyde Analogs
| Ligand Precursor (Salicylaldehyde Derivative) | Amine Reactant | Metal Ions | Coordination Geometry (if known) | Characterization Methods |
| 5-Bromosalicylaldehyde | Aniline | Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II) | Not specified, potentially diverse | IR, NMR, elemental analysis researchgate.netrecentscientific.com |
| 5-Bromosalicylaldehyde | 2-aminomethylthiophene | Cu(II), Ni(II), Mn(II), Co(II), Zn(II) | Not specified | Spectral characterization, solution equilibria chemchart.com |
Catalytic Applications of Metal Complexes Synthesized from Benzylidenimine Ligands
Metal complexes synthesized from benzylidenimine (Schiff base) ligands, including those derived from this compound and its analogs, have garnered significant attention in various catalytic applications mdpi.comjetir.org. The versatility of Schiff base ligands allows for fine-tuning of the electronic and steric properties around the metal center, which is crucial for optimizing catalytic efficiency and selectivity.
These complexes act as efficient co-catalysts in numerous organic transformations due to their ease of preparation and the wide range of metal centers that can be incorporated into their coordination spheres mdpi.com. Their robust structures often provide good covalent stability, even when supported on various materials, which is advantageous for heterogeneous catalysis mdpi.com.
While direct catalytic applications specifically featuring complexes of this compound are not extensively detailed in the provided search results, the broader literature on similar salicylaldehyde-derived Schiff base metal complexes offers insights into their potential. For instance, vanadium(IV) Schiff base complexes have shown catalytic activity in alkene epoxidation reactions, achieving high epoxide yields ekb.eg. Similarly, Fe(III), Cu(II), and Zn(II) Schiff base complexes have been investigated for their catalytic role in the oxidation of phenol (B47542) in the presence of hydrogen peroxide jetir.org.
The presence of the propoxy group in ligands derived from this compound could influence the catalyst's performance. The increased lipophilicity due to the longer alkyl chain might enhance solubility in organic reaction media, potentially improving substrate access to the active site. Moreover, the steric bulk of the propoxy group could induce specific enantioselectivity in asymmetric catalysis or affect the stability of intermediate species during a catalytic cycle. Future research would likely explore these nuances to develop highly efficient and selective catalytic systems.
Table 3: Representative Catalytic Applications of Analogous Schiff Base Metal Complexes
| Catalyst Type | Metal Ion | Catalytic Application | Key Findings / Substrates | Reference |
| Schiff base complexes from substituted salicylaldehyde | V(IV) | Alkene Epoxidation | High epoxide yield with cyclooctene/TBHP | ekb.eg |
| Schiff base complexes from o-hydroxy acetophenone (B1666503) ethylenediamine | Fe(III), Cu(II), Zn(II) | Oxidation of Phenol | Investigated with hydrogen peroxide | jetir.org |
Spectroscopic and Crystallographic Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Both proton (1H) and carbon-13 (13C) NMR provide detailed insights into the connectivity of atoms and the chemical environment of nuclei within the molecule.
1H-NMR Spectroscopy: This technique would reveal the number of different types of protons and their local magnetic environments. For 5-Bromo-2-hydroxy-4-propoxybenzaldehyde, distinct signals would be expected for:
The aldehyde proton (CHO), typically found at very low field (around δ 9-10 ppm).
Aromatic protons on the benzene (B151609) ring, which would exhibit characteristic splitting patterns (e.g., doublets) due to their coupling with adjacent protons, with chemical shifts influenced by the electron-withdrawing bromine and aldehyde, and electron-donating hydroxyl and propoxy groups.
The hydroxyl proton (OH), which can be broad and its chemical shift variable depending on solvent and concentration, often appearing as a singlet (around δ 4-12 ppm).
Protons of the propoxy chain (–O-CH2-CH2-CH3), exhibiting distinct signals for the methylene (B1212753) groups adjacent to the oxygen and the terminal methyl group, with characteristic triplet, sextet, and triplet patterns, respectively. The α-methylene protons (–O-CH2-) would typically be deshielded and appear further downfield compared to the other alkyl protons.
13C-NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. For this compound, unique signals would be expected for:
The aldehyde carbon (CHO), highly deshielded (around δ 180-200 ppm).
The six carbon atoms of the benzene ring, each providing a distinct signal unless symmetry exists. The carbons bearing the substituents (bromine, hydroxyl, propoxy, and aldehyde) would be identifiable by their characteristic chemical shifts and lack of direct proton coupling in proton-decoupled spectra.
The carbon atoms of the propoxy chain, providing three distinct signals for the –O-CH2-, –CH2-, and –CH3 carbons, with the α-carbon being significantly deshielded.
While the general principles of NMR apply to this compound, specific reported spectral data for this compound was not identified in the conducted search. Such data, if available, would typically be presented in a table format showing chemical shifts, multiplicities, and coupling constants for each observed proton and carbon signal.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. For this compound, key functional groups would be expected to exhibit characteristic absorption bands:
Hydroxyl Group (–OH): A broad absorption band around 3200-3600 cm⁻¹ for the O-H stretch, indicative of hydrogen bonding, or a sharper band if the hydroxyl is free or intramolecularly hydrogen-bonded. The presence of an intramolecular hydrogen bond, as often observed in ortho-hydroxybenzaldehydes, would typically shift the O-H stretch to lower wavenumbers.
Aldehyde C-H: Weak, sharp absorption bands around 2700-2800 cm⁻¹ corresponding to the aldehyde C-H stretch.
Carbonyl Group (C=O): A strong absorption band around 1680-1700 cm⁻¹ for the aldehyde C=O stretch. This might be slightly shifted due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.
Aromatic C=C: Multiple absorption bands in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations of the benzene ring.
C-O-C (Ether): Strong absorption bands around 1070-1150 cm⁻¹ for the asymmetric and symmetric C-O-C stretches of the propoxy ether linkage.
C-Br: A weak absorption band in the 500-600 cm⁻¹ range, although this can be difficult to definitively assign due to overlap with other vibrations.
Without specific experimental data for this compound, a detailed table of IR absorption bands cannot be provided. Such a table would normally list the wavenumber (cm⁻¹) and intensity (e.g., strong, medium, weak) for each significant absorption.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRESIMS)
Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is crucial for determining the accurate molecular weight and molecular formula of a compound, as well as providing insights into its structural subunits through fragmentation patterns.
For this compound, HRESIMS would typically show:
Molecular Ion Peak (M+): A prominent peak corresponding to the intact molecule, usually protonated ([M+H]+), deprotonated ([M-H]-), or adducted (e.g., [M+Na]+, [M+K]+). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any fragments containing bromine (approximately a 1:1 ratio for 79Br and 81Br isotopes).
Accurate Mass: HRESIMS would provide the exact mass, which can be used to unequivocally determine the elemental composition (molecular formula) of the compound.
Fragmentation Pattern: Analysis of fragment ions (m/z values) would provide clues about the compound's structure. Expected fragmentation pathways might include:
Loss of the aldehyde group (CHO).
Loss of the hydroxyl group (OH).
Cleavage of the propoxy chain, potentially losing CH3, C2H5, or C3H7 radicals or forming corresponding stable ions.
Loss of bromine or HBr.
While mass spectrometry is a standard characterization technique, specific HRESIMS data, including molecular ion exact mass and key fragmentation ions for this compound, were not found in the search results. Typically, such data would be presented in a table listing m/z values, relative intensities, and proposed assignments for the molecular ion and significant fragment ions.
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) analysis is the most definitive technique for determining the three-dimensional atomic and molecular structure of crystalline compounds. It provides precise information on bond lengths, bond angles, torsion angles, intermolecular interactions (like hydrogen bonding), and crystal packing.
For this compound, if suitable single crystals could be grown, SCXRD would reveal:
Absolute Conformation: The exact spatial arrangement of atoms, confirming the positions of the bromine, hydroxyl, and propoxy groups, and the aldehyde functionality on the benzene ring.
Bond Lengths and Angles: Precise measurements that confirm the chemical bonding and hybridization states within the molecule, such as the aromatic C-C bond lengths, C-Br bond length, C-O bond lengths (for both hydroxyl and ether), and the geometry around the aldehyde carbon.
Intermolecular Interactions: Identification of hydrogen bonds (e.g., intramolecular O-H...O hydrogen bond within the salicylaldehyde (B1680747) moiety, or intermolecular hydrogen bonds between molecules), π-π stacking, or other non-covalent interactions that dictate the crystal packing.
Crystal System and Space Group: Determination of the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry and arrangement of molecules in the crystal lattice.
While X-ray diffraction is a powerful technique for structural verification, specific single crystal X-ray diffraction data, including crystal parameters, bond lengths, and angles for this compound, were not found in the conducted research. If available, this data would typically be presented in tables detailing crystal data, data collection parameters, and selected bond lengths and angles.
Compound Names and PubChem CIDs
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, energies of frontier molecular orbitals such as HOMO and LUMO) and properties of molecules researchgate.net. For 5-Bromo-2-hydroxy-4-propoxybenzaldehyde, DFT calculations would provide critical information about its molecular geometry, stability, and reactivity. Such calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.
Key aspects that would be explored using DFT include:
Optimized Molecular Geometry : Determination of bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure in its most stable state. This provides a fundamental understanding of the compound's spatial arrangement.
Electronic Structure Analysis : Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO (band gap energy) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap often suggests higher reactivity researchgate.net.
Molecular Electrostatic Potential (MEP) Map : Visualization of the charge distribution and potential electrophilic and nucleophilic sites within the molecule. MEP maps are valuable for predicting how a molecule might interact with other charged species or solvents researchgate.net.
Reactivity Descriptors : Calculation of global and local reactivity descriptors such as chemical potential, hardness, softness, and Fukui functions. These parameters help in identifying the most reactive atoms or regions within the molecule, predicting sites prone to electrophilic or nucleophilic attack, and understanding potential reaction pathways researchgate.net.
While specific DFT results for this compound are not available, similar studies on related benzaldehyde (B42025) derivatives and Schiff bases often employ popular hybrid functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p) or 6-31G*) to achieve a balance between computational cost and accuracy researchgate.net.
Molecular Docking Studies for Ligand-Target Interactions of Derived Compounds
Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) with a macromolecule (receptor, typically a protein or enzyme). For derived compounds of this compound, molecular docking studies would be instrumental in predicting their potential biological activities, such as enzyme inhibition or receptor binding. This method simulates the molecular recognition process and helps identify favorable binding poses and interaction energies.
The steps involved in molecular docking typically include:
Receptor Preparation : Obtaining the three-dimensional structure of the target protein (e.g., from the Protein Data Bank) and preparing it for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
Ligand Preparation : Generating and optimizing the 3D structure of the derived compounds of this compound.
Docking Simulation : Running algorithms to predict the optimal binding modes and calculate a scoring function that estimates the binding affinity. This involves exploring various conformations of the ligand within the receptor's active site.
Interaction Analysis : Analyzing the crucial interactions, such as hydrogen bonding, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the receptor.
While specific docking results for derivatives of this compound are not documented, molecular docking has been widely applied to assess the biological potential of various substituted benzaldehyde derivatives and Schiff bases, particularly in the context of their anti-inflammatory, antibacterial, and enzyme inhibitory activities researchgate.netmdpi.comscience.gov. These studies often aim to rationalize observed structure-activity relationships and guide further chemical synthesis for drug discovery mdpi.com.
Theoretical Predictions of Spectroscopic Parameters and Molecular Properties
Theoretical prediction of spectroscopic parameters and other molecular properties using computational methods complements experimental analyses and provides a deeper understanding of molecular behavior. For this compound, such predictions would aid in the interpretation of experimental spectra and provide insights into its physical and chemical characteristics.
Typical spectroscopic parameters and molecular properties predicted include:
Vibrational Frequencies (FT-IR and Raman) : DFT calculations can predict the vibrational modes and corresponding frequencies, which are essential for interpreting Fourier Transform Infrared (FT-IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm structural assignments researchgate.net.
Nuclear Magnetic Resonance (NMR) Chemical Shifts : Prediction of ¹H and ¹³C NMR chemical shifts provides valuable information for structural elucidation and confirmation. These calculations often utilize methods like Gauge-Independent Atomic Orbital (GIAO) to accurately model the magnetic shielding effects researchgate.net.
UV-Vis Spectroscopic Parameters : Prediction of electronic transitions and absorption maxima in the ultraviolet-visible (UV-Vis) region. These insights help in understanding the electronic excited states and chromophoric properties of the molecule researchgate.net.
Non-linear Optical (NLO) Properties : Calculation of properties such as dipole moment, polarizability, and hyperpolarizability. These parameters are crucial for assessing a compound's potential in NLO applications researchgate.net.
Thermodynamic Properties : Prediction of thermodynamic parameters (e.g., enthalpy, entropy, Gibbs free energy) at different temperatures can offer insights into the stability and feasibility of reactions involving the compound researchgate.net.
Although specific computational spectroscopic data for this compound are not reported, these computational techniques are routinely applied to elucidate the structure and properties of similar organic compounds, enabling researchers to correlate theoretical predictions with experimental observations researchgate.netnist.gov.
Investigation of Bioactivity Profiles of Derivatives
In Vitro Antimicrobial Activity against Bacterial and Fungal Strains
Derivatives of benzaldehydes, particularly Schiff bases formed from them, have been explored for their antimicrobial potential. Schiff bases, characterized by an imine (-C=N-) functional group, are known to exhibit significant biological activities, including antibacterial and antifungal properties sigmaaldrich.comchem960.com. For instance, Schiff bases synthesized from 5-bromo-2-hydroxybenzaldehyde and aniline (B41778) demonstrated notable antibacterial activity against both Escherichia coli (E. coli) and Bacillus subtilis (B. subtilis) chem960.com. The metal complexes of these Schiff bases often exhibit even higher antibacterial activities than the ligands themselves chem960.com.
While specific data for 5-bromo-2-hydroxy-4-propoxybenzaldehyde derivatives is limited, the broad antimicrobial spectrum observed in other Schiff base derivatives, including those originating from brominated salicylaldehydes, highlights a promising area for further research. Some synthesized benzoxazolinone-based 1,3,4-thiadiazoles, for example, have shown moderate to potent antibacterial activity against various bacterial strains, with certain compounds exhibiting excellent activity comparable to standard chloramphenicol (B1208) sigmaaldrich.com. The development of novel antibacterial agents, particularly those targeting bacterial topoisomerases, remains a critical need to combat cross-resistance, and benzaldehyde (B42025) derivatives with O-alkyl chains are being investigated in this context nih.govnih.gov.
Anti-inflammatory and Analgesic Properties of Derived Compounds
The anti-inflammatory potential of compounds structurally related to this compound has been investigated. A study on 5-bromo-2-hydroxy-4-methylbenzaldehyde, a closely related compound, demonstrated its ability to suppress inflammatory responses in RAW 264.7 cells. This suppression involved the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, alongside the downregulation of mRNA expressions of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has been suggested that compounds sharing a similar core structure may exhibit comparable anti-inflammatory mechanisms.
Another related compound, 5-chloro-2-hydroxy-4-propoxybenzaldehyde (B1409490), is also noted to exhibit anti-inflammatory properties. Furthermore, a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), displayed anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated primary microglial cells. This activity was attributed to the inhibition of pro-inflammatory mediators corresponding to the downregulation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) activation.
Schiff bases, broadly, are reported to possess anti-inflammatory and analgesic activities sigmaaldrich.comchem960.com. Some synthesized Schiff bases have demonstrated promising anti-inflammatory effects, though analgesic activity might be more limited to specific complexes chem960.com. These findings indicate that derivatives of this compound could serve as scaffolds for developing novel anti-inflammatory and analgesic agents.
Enzyme Inhibitory Activity (e.g., Urease, α-Glucosidase, α-Amylase)
Enzyme inhibition studies are crucial for identifying potential therapeutic agents, particularly in metabolic disorders and infectious diseases.
Urease Inhibition: Schiff base ligands and their metal complexes have been shown to possess antiurease activity sigmaaldrich.com. For instance, new homo-dinuclear metal complexes of Schiff base ligands, derived from various benzaldehydes, exhibited effective antiurease activities sigmaaldrich.com. This suggests that derivatives of this compound could potentially act as urease inhibitors.
α-Glucosidase and α-Amylase Inhibition: Inhibition of α-glucosidase and α-amylase is a significant strategy for managing postprandial hyperglycemia in type 2 diabetes mellitus by reducing glucose release from carbohydrates and delaying their absorption. Research on 6-halogeno and mixed 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, which contain halogen substitutions like bromine, has shown promising dual inhibitory activities against these enzymes. For example, the 6-bromo-2-phenyl substituted derivative (3a) and its 6-bromo-8-iodo-2-phenyl-substituted derivative (3i) exhibited dual activity against α-glucosidase (IC₅₀ values of 1.08 ± 0.02 µM and 1.01 ± 0.05 µM, respectively) and α-amylase (IC₅₀ values of 5.33 ± 0.01 µM and 1.18 ± 0.06 µM, respectively) compared to acarbose (B1664774) (IC₅₀ = 4.40 ± 0.05 µM for α-glucosidase and 2.92 ± 0.02 µM for α-amylase). Notably, the 2-(4-methoxyphenyl) derivative (3p) demonstrated the highest activity against α-glucosidase with an IC₅₀ value of 0.78 ± 0.05 µM.
Another compound, 2-hydroxy-1,4-naphthoquinone (B1674593) (2HNQ), significantly inhibited α-glucosidase activity with an IC₅₀ of 0.260 mg/mL, which was lower than that of acarbose (1.530 mg/mL). It also showed moderate inhibitory potential against α-amylase with an IC₅₀ of 1.757 mg/mL, compared to acarbose's IC₅₀ of 3.600 mg/mL. These findings suggest that the structural elements present in this compound derivatives could contribute to similar enzyme inhibitory profiles.
| Compound/Derivative | Target Enzyme | IC₅₀ Value (µM) | Comparison (Acarbose IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| 6-bromo-2-phenyl-substituted 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide (3a) | α-Glucosidase | 1.08 ± 0.02 | 4.40 ± 0.05 | |
| 6-bromo-2-phenyl-substituted 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide (3a) | α-Amylase | 5.33 ± 0.01 | 2.92 ± 0.02 | |
| 6-bromo-8-iodo-2-phenyl-substituted 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide (3i) | α-Glucosidase | 1.01 ± 0.05 | 4.40 ± 0.05 | |
| 6-bromo-8-iodo-2-phenyl-substituted 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide (3i) | α-Amylase | 1.18 ± 0.06 | 2.92 ± 0.02 | |
| 2-(4-chlorophenyl)-substituted 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide (3c) | α-Glucosidase | 0.92 ± 0.01 | N/A | |
| 2-(4-methoxyphenyl)-substituted 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide (3p) | α-Glucosidase | 0.78 ± 0.05 | N/A | |
| 2-hydroxy-1,4-naphthoquinone (2HNQ) | α-Glucosidase | 0.260 mg/mL (equiv. to ~1.49 µM) | 1.530 mg/mL (equiv. to ~9.39 µM) | |
| 2-hydroxy-1,4-naphthoquinone (2HNQ) | α-Amylase | 1.757 mg/mL (equiv. to ~10.09 µM) | 3.600 mg/mL (equiv. to ~22.08 µM) |
Note: Conversion from mg/mL to µM for 2HNQ (Molecular Weight: 174.15 g/mol ) and Acarbose (Molecular Weight: 645.62 g/mol ) is approximate.
Exploration of Antioxidant and Antitumor Potentials
Antioxidant Potential: Many derivatives of benzaldehydes, including Schiff bases, have demonstrated antioxidant activities sigmaaldrich.comchem960.com. The quinazoline (B50416) derivatives investigated for enzyme inhibition also showed moderate to strong antioxidant capabilities in free radical scavenging assays such as DPPH and NO. Additionally, 2-hydroxy-1,4-naphthoquinone (2HNQ) exhibited significant reactive oxygen species scavenging potential. The presence of hydroxyl groups in the benzaldehyde structure, as in this compound, is often associated with antioxidant properties due to their ability to scavenge free radicals.
Antitumor Potential: Research on structurally similar compounds to 5-chloro-2-hydroxy-4-methylbenzaldehyde (B1586818) has indicated antitumor activity, often through the induction of apoptosis in cancer cells, potentially involving caspase activation and mitochondrial pathways. The related compound 5-chloro-2-hydroxy-4-propoxybenzaldehyde is also stated to possess antitumor properties. Broadly, Schiff bases and their complexes are known to exhibit antitumor activities sigmaaldrich.comchem960.com.
Specific quinazoline derivatives, including those with bromo substitutions, have been evaluated for their cytotoxicity against cancer cell lines. Some of these compounds showed moderate cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC₅₀ values for cytotoxicity ranged from 10.38 ± 0.08 to 25.48 ± 0.08 µM for MCF-7 cells and 11.39 ± 0.12 to 20.00 ± 0.05 µM for A549 cells. These activities were observed in comparison to standard anticancer drugs like doxorubicin (B1662922) and gefitinib. The antitumor potential of these derivatives suggests that the structural scaffold of this compound could be a valuable starting point for the development of new anticancer agents.
| Derivative/Compound | Cancer Cell Line | IC₅₀ Value (µM) | Comparison (Standard Drug IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| 6-bromo-2-phenyl-substituted 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide (3a) | MCF-7 (breast cancer) | 10.38 ± 0.08 | Doxorubicin: 0.25 ± 0.05; Gefitinib: 0.19 ± 0.04 | |
| 6-bromo-2-phenyl-substituted 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide (3a) | A549 (lung cancer) | 11.39 ± 0.12 | Doxorubicin: 0.36 ± 0.07; Gefitinib: 0.25 ± 0.03 | |
| Other quinazoline derivatives (general range) | MCF-7 (breast cancer) | 10.38–25.48 | N/A | |
| Other quinazoline derivatives (general range) | A549 (lung cancer) | 11.39–20.00 | N/A |
Analytical Chemistry Applications of Derived Compounds
Development of Spectrophotometric Methods for Metal Ion Determination using Hydrazone Derivatives of Analogues
Hydrazone derivatives, formed by the condensation reaction of aldehydes or ketones with hydrazines, constitute a significant class of analytical reagents due to their ability to form colored and stable complexes with various metal ions. This property makes them highly valuable in spectrophotometric analysis for the detection and quantification of trace amounts of metals scispace.comdergipark.org.tr. Analogues of 5-Bromo-2-hydroxy-4-propoxybenzaldehyde, specifically other substituted salicylaldehyde (B1680747) hydrazones, have demonstrated considerable utility in this field.
A notable example involves the use of 5-Bromo salicylaldehyde isonicotinoyl hydrazone (5-BrSAINH), a closely related analogue, for the spectrophotometric determination of chromium(VI) ajrconline.org. This compound is derived from 5-bromo-2-hydroxybenzaldehyde and isonicotinoyl hydrazide. The reaction between 5-BrSAINH and chromate (B82759) ions in an aqueous dimethylformamide (DMF) medium results in the formation of a light brown-colored complex. This complex exhibits maximum absorbance at a specific wavelength, allowing for sensitive and selective quantitative analysis ajrconline.org.
Key Research Findings for 5-BrSAINH in Cr(VI) Determination:
Researchers have developed highly sensitive and selective methods utilizing 5-BrSAINH for the quantification of chromium(VI) ajrconline.org. The method's effectiveness relies on the chromogenic reaction between the chromate ion and the hydrazone ligand under optimized conditions.
Complex Formation: The chromate ion reacts with 5-BrSAINH to form a stable, light brown-colored complex. The stoichiometry of this complex has been determined to be 1:1 (Chromium(VI) : 5-BrSAINH) ajrconline.org.
Optimal Conditions: The optimal pH for the complex formation and subsequent spectrophotometric determination was found to be 6.0 in an acidic buffer solution ajrconline.org.
Spectral Characteristics: The formed complex displays a maximum absorbance (λmax) at 430 nm, a wavelength suitable for spectrophotometric measurements ajrconline.org.
Stability: The complex demonstrated significant stability, remaining stable for over 72 hours, which is crucial for practical analytical applications ajrconline.org.
Linearity and Sensitivity: The method adheres to Beer's Law within a concentration range of 0.16 to 3.90 µg/mL of chromium(VI). The molar absorptivity (ε) was determined to be 2.0 × 10^4 L mol^-1 cm^-1, indicating a high sensitivity of the method. The Sandell's sensitivity, which represents the mass of analyte per unit area for an absorbance of 0.001, was calculated as 2.6 × 10^-3 µg cm^-2 ajrconline.org.
Stability Constant: The stability constant of the Cr(VI)-5-BrSAINH complex was determined to be 1.40 × 10^6 by Job's method, confirming the strong interaction between the ligand and the metal ion ajrconline.org.
Interference Studies: The selectivity of the method was evaluated by studying the effect of various foreign ions on the determination of chromium(VI). The method exhibited good selectivity, allowing for the determination of Cr(VI) in complex matrices ajrconline.org.
Real Sample Applications: The developed method, including direct and derivative spectrophotometry, was successfully applied for the determination of chromium(VI) in real-world samples such as soil and standard steel samples, demonstrating its practical utility and robustness ajrconline.org.
Analytical Parameters for Cr(VI) Determination using 5-BrSAINH
| Parameter | Value | Reference |
| Ligand | 5-Bromo salicylaldehyde isonicotinoyl hydrazone (5-BrSAINH) | ajrconline.org |
| Metal Ion Determined | Chromium(VI) (Cr(VI)) | ajrconline.org |
| Optimal pH | 6.0 (acidic buffer) | ajrconline.org |
| Wavelength of Maximum Absorbance (λmax) | 430 nm | ajrconline.org |
| Beer's Law Range | 0.16 – 3.90 µg/mL | ajrconline.org |
| Molar Absorptivity (ε) | 2.0 × 10^4 L mol^-1 cm^-1 | ajrconline.org |
| Sandell's Sensitivity | 2.6 × 10^-3 µg cm^-2 | ajrconline.org |
| Stoichiometry (Cr(VI) : 5-BrSAINH) | 1:1 | ajrconline.org |
| Stability Constant | 1.40 × 10^6 | ajrconline.org |
| Complex Color | Light brown | ajrconline.org |
| Complex Stability | > 72 hours | ajrconline.org |
The successful application of hydrazone derivatives of salicylaldehyde analogues, such as 5-BrSAINH, underscores the potential for similar compounds like this compound to be utilized in developing new spectrophotometric methods for the precise and accurate determination of various metal ions. The structural versatility of these compounds allows for modifications to achieve desired selectivity and sensitivity towards specific analytes.
Future Research Directions and Emerging Trends
Rational Design of Novel Bioactive Molecules Incorporating the 5-Bromo-2-hydroxy-4-propoxybenzaldehyde Scaffold
The benzaldehyde (B42025) scaffold is a highly versatile core in medicinal chemistry, known for its ability to form diverse derivatives such as Schiff bases, hydrazones, and chalcones, which exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties mdpi.comontosight.airesearchgate.netresearchgate.netnih.gov. Rational drug design, a strategy-based approach, aims to develop compounds with high specificity and desired pharmacological action by understanding the pathological and biochemical aspects of diseases and identifying target enzymes or receptors bbau.ac.innih.gov.
Future research on this compound should leverage this versatility. Strategic modifications to the aldehyde group, the hydroxyl group, the propoxy chain, and the bromo substituent, as well as exploring different substitution patterns on the benzene (B151609) ring, could yield novel bioactive molecules. For instance, the aldehyde group can undergo condensation reactions to form Schiff bases or hydrazones, which are well-documented for their diverse biological activities researchgate.netnih.govsciencepublishinggroup.comneu.edu.trmdpi.com. The hydroxyl group at position 2 is capable of forming hydrogen bonds, which are critical for molecular recognition and interaction with biological targets nih.gov. The propoxy group can influence the compound's lipophilicity and membrane permeability, properties essential for drug absorption and distribution within biological systems bbau.ac.innih.gov. Furthermore, the bromine atom can participate in halogen bonding and influence the electronic properties of the scaffold, potentially enhancing affinity or selectivity towards specific biological targets ontosight.ai.
Employing strategies such as lead optimization, fragment-based drug design, and structure-based drug design would allow researchers to rationally design derivatives with improved potency, selectivity, and drug-like characteristics bbau.ac.innih.govmdpi.com. This systematic approach involves identifying key pharmacophores (the essential structural features responsible for biological activity) and then iteratively altering the chemical structure to enhance desired interactions with specific biological targets mdpi.com.
Mechanistic Studies on Specific Chemical Reactions and Biological Pathways
A fundamental aspect of advancing the understanding and application of this compound lies in conducting comprehensive mechanistic studies of its chemical reactions and its interactions within biological pathways. Benzaldehyde derivatives are known to undergo various chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and nucleophilic additions, particularly with amines to form Schiff bases researchgate.netmdpi.com. Future mechanistic chemical studies could focus on the kinetics and thermodynamics of these reactions as applied to this compound and its analogues. Such investigations could unveil novel reactivity profiles or optimize conditions for the synthesis of new derivatives. For instance, detailed investigations into the formation of Schiff bases from this compound with diverse amines would provide critical insights into the electronic and steric factors governing these condensations, which are central to expanding the compound's chemical space researchgate.netmdpi.com.
Elucidating the precise biological pathways and molecular targets through which this compound or its derivatives exert their biological effects is another crucial future direction. This would necessitate a multidisciplinary experimental approach, including:
Target Identification: Utilizing techniques such as affinity chromatography or proteomics to identify proteins that directly interact with the compound.
Enzyme Inhibition/Activation Assays: Quantifying the compound's impact on the activity of specific enzymes, potentially those involved in inflammatory processes (as seen with related brominated benzaldehydes researchgate.net) or other relevant biological functions.
Receptor Binding Studies: Assessing the compound's affinity for specific receptor sites, if its intended biological action involves receptor modulation.
Cellular Assays: Investigating the compound's effects on various cellular processes, including cell proliferation, apoptosis, gene expression, and signaling pathways in relevant cell lines, to delineate affected biological mechanisms.
Considering the distinct structural features of this compound—the bromine, hydroxyl, and propoxy groups—investigations into how these substituents modulate interactions with specific biological macromolecules are essential. For example, the hydroxyl group can readily form hydrogen bonds, while the propoxy chain might engage in crucial hydrophobic interactions or influence membrane permeability, thereby affecting cellular uptake and distribution bbau.ac.innih.gov.
Application of Advanced Synthetic Methodologies and Automation in Compound Library Generation
The efficient generation of diverse chemical libraries is a cornerstone of modern drug discovery. Future research involving this compound should increasingly apply advanced synthetic methodologies and automation to rapidly produce a broad array of its derivatives.
Flow Chemistry: Continuous flow synthesis offers substantial advantages over traditional batch methods, including enhanced reaction control, improved safety, faster reaction times, and simplified purification processes, making it an ideal platform for high-throughput synthesis of compound libraries acs.orgmdpi.com. Applying flow chemistry to reactions involving the this compound scaffold—such as for Schiff base formation or other derivatizations—could significantly accelerate the lead discovery process.
Automated Synthesis: Automated synthesis platforms, particularly those enabling one-pot procedures, offer a significant improvement in user efficiency and can rapidly prepare drug-like molecules and virtual screening hits chemrxiv.orgnih.govresearchgate.net. Such automated systems could be programmed to synthesize large, structurally diverse libraries of analogues by systematically varying the amine, alcohol, or other reacting partners while maintaining the benzaldehyde core.
Microwave-Assisted Synthesis: This technique is well-known for dramatically reducing reaction times and often improving yields for various organic transformations, including those involving substituted benzaldehydes. Its application could expedite the synthesis of complex derivatives and overcome synthetic challenges.
Combinatorial Chemistry and Parallel Synthesis: These approaches enable the simultaneous synthesis of multiple compounds, generating diverse libraries from a common set of building blocks. Utilizing these techniques with the this compound scaffold would facilitate the rapid exploration of vast chemical space around this core, maximizing the chances of identifying compounds with desired biological activities.
Integration of Computational and Experimental Approaches for Structure-Activity Relationship Elucidation
The effective integration of computational and experimental approaches is paramount for efficiently elucidating structure-activity relationships (SAR) and guiding lead optimization in the drug discovery pipeline nih.govnih.govresearchgate.net. This synergistic strategy allows for a more targeted and efficient exploration of chemical space.
Molecular Docking Studies: Computational docking can predict the most probable binding modes and binding affinities of this compound derivatives with specific target proteins or enzymes mdpi.comsciencepublishinggroup.comnih.govmdpi.comnih.govresearchgate.netmdpi.comnih.govsigmaaldrich.com. By simulating how different derivatives interact within the active sites of potential biological targets, researchers can gain crucial insights into the structural features that are critical for activity. This would involve identifying key interactions such as hydrogen bonding, hydrophobic interactions, and potential halogen bonding with the bromine substituent.
Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models establish mathematical relationships between the chemical structure (represented by molecular descriptors) and the observed biological activity of a series of compounds mdpi.comnih.govsigmaaldrich.comnyxxb.cnresearchgate.netnih.govresearchgate.netmdpi.com. For this compound derivatives, QSAR studies could pinpoint which physicochemical properties—such as lipophilicity (influenced by the propoxy group), electronic properties (influenced by the bromine and hydroxyl groups), or steric bulk—are crucial for their biological effects. This predictive capability allows for the virtual screening and prioritization of new, unsynthesized compounds, thereby focusing experimental synthesis efforts on the most promising candidates.
Molecular Dynamics (MD) Simulations: Beyond static docking, MD simulations can provide dynamic insights into ligand-protein interactions, accounting for the flexibility of both the ligand and the target protein over time. This offers a more realistic view of the binding event and can reveal conformational changes important for biological activity or stability of the ligand-protein complex nih.govmdpi.com.
The iterative cycle of computational predictions guiding experimental design, followed by experimental validation of synthesized compounds, and subsequent refinement of computational models based on empirical data, will be indispensable for accelerating the discovery and development of novel bioactive molecules based on the this compound scaffold researchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
